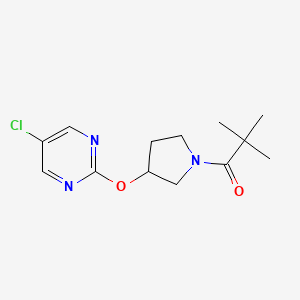

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Descripción general

Descripción

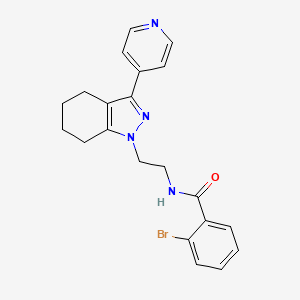

“1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound with the molecular formula C16H22BNO2 . It’s often used in research and development .

Synthesis Analysis

The synthesis of this compound involves the use of 1-bromo-3-nitrobenzene, bis(pinacolato)diboron, potassium acetate, and [1,1’-bis(diphenylphosphino)ferrocene] dichloropalladium(II). The reaction mixture is degassed under an argon atmosphere and stirred at 90°C for 4 hours .Molecular Structure Analysis

The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a dioxaborolan-2-yl group. This group is attached to an indole ring, which is further substituted with an ethyl group .Physical and Chemical Properties Analysis

This compound has a molecular weight of 271.16 . It’s a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the searched data.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds containing the 1,3,2-dioxaborolan-2-yl group, similar to "1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole," are crucial intermediates in organic synthesis, particularly in the formation of fluorescent probes and for use in Suzuki-Miyaura cross-coupling reactions. For instance, the synthesis of near-infrared indole carbazole borate fluorescent probes involves electrophilic substitution reactions, showcasing the role of these compounds in developing new materials for bioimaging and sensing applications (Shen You-min, 2014).

Crystal Structure and DFT Studies

The crystal structure and density functional theory (DFT) studies of derivatives of the dioxaborolan-2-yl group reveal insights into their molecular structure, conformation, and physicochemical properties. These studies are foundational in understanding the behavior of these compounds in various chemical environments and can guide the synthesis of new materials with desired properties. For example, analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds through X-ray diffraction and DFT provides valuable information on their molecular geometry and electronic structure (P.-Y. Huang et al., 2021).

Application in Material Science

Compounds with the 1,3,2-dioxaborolan-2-yl group have been applied in material science, particularly in the synthesis of electron transport materials (ETMs). An efficient synthesis route starting from basic chemicals to triphenylene-based ETMs demonstrates the utility of these compounds in developing materials for electronic applications. This process highlights the potential for creating high-performance semiconducting polymers and other electronic materials (Zha Xiangdong et al., 2017).

Boronate Ester Formation and Microwave-Assisted Synthesis

The formation of boronate esters, including those with the 1,3,2-dioxaborolan-2-yl group, via microwave-assisted synthesis, is another key application area. This method provides a convenient route to heteroaryl-substituted benzimidazoles, showcasing the importance of these compounds in creating diverse chemical libraries for pharmaceutical research and development (T. Rheault et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO2/c1-6-18-10-9-12-11-13(7-8-14(12)18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMLPMRSWUYZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2557498.png)

![6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2557505.png)